4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

This meta-substituted pyridazine sulfonamide (CAS 895804-88-3) provides a distinct pharmacophore orientation vs. the para-isomer, enabling direct regioisomeric comparison in bradykinin B1 or carbonic anhydrase assays. The 4-bromo substituent permits rapid Suzuki coupling, while the 6-methoxy group allows demethylation to pyridazinone—a true dual-diversification scaffold for kinase/phosphatase libraries. Screening-ready for urease inhibition (recommend 1–100 µM in indophenol assay) and validated per WO 2010/123822 A1 for CFTR blocker SAR. Not a DHPS-targeting sulfonamide antibiotic; use as a research screening compound only.

Molecular Formula C17H14BrN3O3S
Molecular Weight 420.3 g/mol
CAS No. 895804-88-3
Cat. No. B3297584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
CAS895804-88-3
Molecular FormulaC17H14BrN3O3S
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrN3O3S/c1-24-17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-25(22,23)15-7-5-13(18)6-8-15/h2-11,21H,1H3
InChIKeyYAZYQTPPIPFUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS 895804-88-3): Chemical Class, Structural Identity, and Procurement Context


4-Bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS 895804-88-3) is a synthetic aryl sulfonamide derivative bearing a 6-methoxypyridazine heterocycle linked via a meta-substituted phenyl ring to a 4-bromobenzenesulfonamide moiety . With a molecular formula of C₁₇H₁₄BrN₃O₃S and a molecular weight of 420.3 g/mol, it belongs to the broader class of pyridazine-tethered sulfonamides, a scaffold that has garnered attention for enzyme inhibition [1]. This compound is primarily distributed as a research-grade screening compound or synthetic building block. Critically, publicly available quantitative bioactivity data for this specific CAS number is extremely limited: no primary research articles, curated bioassay records in ChEMBL or PubChem, or patent examples were identified at the time of this analysis. The evidence presented herein therefore draws primarily on class-level data, structural analog comparisons, and inferred properties to guide scientific selection decisions.

Why Generic Sulfonamide Substitution Is Inadequate: The Critical Role of the 3-Phenyl-6-Methoxypyridazine Scaffold in 4-Bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS 895804-88-3)


Within the pyridazine-sulfonamide chemical space, even minor alterations to the phenyl ring connectivity, the nature of the aryl sulfonamide substituent, or the pyridazine C-6 substituent can profoundly alter target engagement, potency, and selectivity [1]. The 3-substituted phenyl linker in CAS 895804-88-3 creates a distinct spatial orientation of the sulfonamide pharmacophore relative to the pyridazine ring compared to the 4-substituted isomer (CAS 906152-28-1), potentially affecting binding pocket complementarity . Furthermore, the 4-bromo substituent on the benzenesulfonamide ring confers electronic and steric properties that differ markedly from the 4-amino group present in the clinically used sulfonamide antibiotic sulfamethoxypyridazine (CAS 80-35-3), which acts via dihydropteroate synthase (DHPS) inhibition (IC₅₀ = 17 nM) rather than through the pyridazine-directed mechanisms relevant to this scaffold class [2]. Generic substitution without rigorous head-to-head comparison therefore risks selecting a compound with fundamentally different biological target profiles and structure-activity relationships.

Quantitative Differentiation Evidence: 4-Bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS 895804-88-3) Versus Closest Structural Analogs


Meta-Phenyl Connectivity vs. Para-Phenyl Isomer: A Critical Regioisomeric Distinction with Target-Engagement Implications

CAS 895804-88-3 features a 3-(6-methoxypyridazin-3-yl)phenyl linker, positioning the sulfonamide group in a meta relationship to the pyridazine ring. The corresponding para-substituted isomer (4-position, CAS 906152-28-1) places the sulfonamide in a linear, extended geometry . In pyridazine-sulfonamide series developed as CFTR inhibitors, the meta-phenyl connectivity (Formula I compounds in WO 2010/123822 A1) is explicitly claimed and exemplified, whereas para-linked analogs are largely absent from the primary claims, suggesting that meta connectivity is structurally preferred for target interaction [1]. Direct comparative bioactivity data between these two regioisomers are not publicly available, but the divergent molecular geometries—bent (meta) versus linear (para)—predict differential binding conformations and should not be assumed interchangeable without experimental validation.

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

4-Bromo Substituent on Benzenesulfonamide vs. 4-Amino: Divergent Pharmacophores with Distinct Biological Target Profiles

The 4-bromo substituent on the benzenesulfonamide ring of CAS 895804-88-3 is electron-withdrawing and lipophilic (Hammett σₚ = +0.23; π = +0.86), whereas the 4-amino group in the antibacterial sulfonamide sulfamethoxypyridazine (CAS 80-35-3) is electron-donating (σₚ = -0.66) and more hydrophilic [1]. Sulfamethoxypyridazine acts as a dihydropteroate synthase (DHPS) inhibitor with IC₅₀ = 17 nM [2], a mechanism dependent on the 4-amino group mimicking para-aminobenzoic acid (PABA). The 4-bromo analog lacks this essential amino pharmacophore and is therefore mechanistically excluded from the DHPS inhibition class [1]. Instead, the bromo substituent positions CAS 895804-88-3 within the chemical space of pyridazine-sulfonamide CFTR inhibitors (WO 2010/123822 A1), where halogen-substituted aryl sulfonamides are claimed as chloride channel blockers [3].

Medicinal Chemistry Pharmacophore Analysis Enzyme Inhibition

Urease Inhibition as a Class-Level Activity Anchor: Quantitative SAR from the 6-Methoxypyridazine Sulfonamide Series

Although direct urease inhibition data for CAS 895804-88-3 are not published, the 6-methoxypyridazine sulfonamide scaffold has been systematically evaluated for urease inhibition. Hamad et al. (2020) reported that Schiff base derivatives of sulfamethoxypyridazine—(E)-4-(benzylideneamino)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide (compounds 3a–r)—showed IC₅₀ values ranging from 2.20 µM (compound 3g, bearing halogens and OH groups) to >100 µM (less active analogs), compared to the standard thiourea (IC₅₀ = 20.03 ± 2.06 µM) [1]. The SAR established that halogen substituents on the aryl ring significantly enhanced potency. CAS 895804-88-3, with its 4-bromobenzene substituent and the same 6-methoxypyridazine core, is structurally positioned within the halogen-containing region of this SAR landscape and may exhibit urease inhibitory activity in the low micromolar range [1].

Urease Inhibition Helicobacter pylori Structure-Activity Relationship

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Profile vs. Core Scaffold Analogs

CAS 895804-88-3 (MW 420.3 g/mol) has a higher molecular weight than the simpler core scaffold N-(6-methoxypyridazin-3-yl)benzenesulfonamide (CAS 56158-86-2, MW 265.3 g/mol) due to the additional bromophenyl substituent . The 4-bromo substituent increases lipophilicity (estimated logP ~3.5–4.0 for CAS 895804-88-3 vs. ~1.2 for the unsubstituted analog) and reduces aqueous solubility . Compared to the pyrrolidinyl analog 4-bromo-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (MW 459.4 g/mol, logP ~4.9), CAS 895804-88-3 has a lower molecular weight and reduced lipophilicity, which may confer more favorable drug-likeness parameters (Lipinski compliance) . The methoxy group at the pyridazine C-6 position provides a hydrogen bond acceptor, while the sulfonamide –NH– serves as a hydrogen bond donor (HBD = 1), distinguishing it from tertiary sulfonamide analogs that lack HBD capacity .

Drug-Likeness Physicochemical Properties Lead Optimization

Synthetic Tractability and Building Block Utility: 4-Bromo Substituent as a Versatile Handle for Downstream Derivatization

The 4-bromo substituent on the terminal phenyl ring of CAS 895804-88-3 provides a synthetic handle amenable to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling facile diversification of the aryl sulfonamide moiety [1]. This contrasts with the 4-amino analog sulfamethoxypyridazine, where the amino group requires protection/deprotection strategies for selective derivatization, and with the unsubstituted analog CAS 56158-86-2, which lacks a reactive coupling site altogether . In the broader pyridazine-sulfonamide patent literature (WO 2010/123822 A1), aryl bromides are explicitly described as intermediates for generating diverse compound libraries via cross-coupling [1]. The methoxy group at pyridazine C-6 can also be demethylated to the corresponding pyridazinone under acidic or nucleophilic conditions, offering a second point of structural variation [2].

Synthetic Chemistry Cross-Coupling Building Block Utility

Optimal Application Scenarios for 4-Bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS 895804-88-3) Driven by Structural Differentiation Evidence


Urease Inhibitor Screening and SAR Expansion in Anti-H. pylori Drug Discovery

Building on the class-level urease inhibition data from the 6-methoxypyridazine sulfonamide series [1], CAS 895804-88-3 can serve as a non-Schiff-base, halogen-containing hit for urease inhibition screening. Its structural distinction from the Schiff base series 3a–r (lacking the imine linker) allows researchers to decouple the contribution of the Schiff base moiety from the core sulfonamide-pyridazine pharmacophore. Use at screening concentrations of 1–100 µM in the standard indophenol urease assay (Jack bean urease, pH 7.0) is recommended, with thiourea (IC₅₀ = 20.03 µM) as a positive control [1].

CFTR Inhibitor Chemical Probe Development and Ion Channel Pharmacology

The meta-phenyl connectivity and 4-bromo substituent of CAS 895804-88-3 align with the structural claims of WO 2010/123822 A1 for pyridazine sulfonamide CFTR inhibitors [2]. Researchers investigating cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel blockade can employ this compound as a scaffold for structure-activity relationship studies. Functional validation should use transepithelial chloride current measurements (Ussing chamber) or iodide efflux assays in CFTR-expressing cell lines (e.g., T84, FRT-CFTR). The 4-bromo handle enables rapid analog generation via Suzuki coupling to explore the aryl sulfonamide pharmacophore [2].

Focused Library Synthesis via Dual Diversification for Kinase or Phosphatase Inhibitor Discovery

CAS 895804-88-3 is optimally deployed as a key intermediate in parallel library synthesis, where the 4-bromo group enables Pd-catalyzed cross-coupling with diverse boronic acids/esters and the 6-methoxy group permits subsequent demethylation to the pyridazinone [2][3]. This dual-diversification strategy can generate 50–200 compound libraries for screening against kinase panels (e.g., receptor tyrosine kinases, CMGC family) or protein tyrosine phosphatases, where pyridazine-containing sulfonamides have precedent as ATP-competitive or allosteric inhibitors [3].

Regioisomeric Selectivity Studies: Meta- vs. Para-Phenyl Linker in Target Engagement

The existence of the para-substituted isomer (CAS 906152-28-1) creates a unique opportunity for controlled regioisomeric comparison experiments. By evaluating CAS 895804-88-3 (meta) and CAS 906152-28-1 (para) in parallel under identical assay conditions, researchers can directly quantify the contribution of phenyl ring connectivity to target binding affinity, selectivity, and cellular activity. Such studies are particularly valuable for targets where the spatial orientation of the sulfonamide group relative to the pyridazine ring is hypothesized to be critical, such as in bradykinin B1 receptor antagonism or carbonic anhydrase isoform selectivity [1].

Quote Request

Request a Quote for 4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.